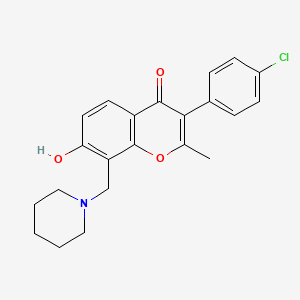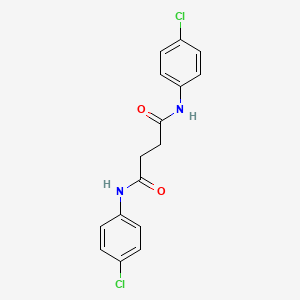
N,N'-bis(4-chlorophenyl)butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-chlorophenyl)butanediamide, commonly known as BCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCB is a white crystalline powder that is insoluble in water and highly soluble in organic solvents such as chloroform, acetone, and ethanol.
Applications De Recherche Scientifique
BCB has been widely used in scientific research due to its potential applications in various fields. In the pharmaceutical industry, BCB has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. BCB has also been used as a tool compound to study the function of certain proteins and enzymes in cells. In addition, BCB has been used as a ligand in coordination chemistry and as a building block in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of BCB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. BCB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. Inhibition of HDACs by BCB can lead to changes in gene expression patterns and cellular functions. BCB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a role in tissue remodeling and repair.
Biochemical and Physiological Effects:
BCB has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, BCB has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. BCB has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that can supply nutrients and oxygen to tumors. In addition, BCB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
BCB has several advantages for lab experiments, such as its high solubility in organic solvents, which allows for easy preparation of stock solutions. BCB is also relatively stable under normal laboratory conditions and can be stored for extended periods of time. However, BCB has some limitations, such as its low aqueous solubility, which can limit its use in certain experiments. BCB is also highly toxic and should be handled with caution.
Orientations Futures
There are several future directions for research on BCB. One direction is to investigate the potential of BCB as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of BCB. Another direction is to explore the use of BCB as a tool compound to study the function of HDACs and MMPs in cells. BCB can also be used as a building block in the synthesis of other organic compounds with potential applications in various fields.
Méthodes De Synthèse
BCB can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with butane-1,4-diamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 4-chlorobenzoyl chloride again to form BCB. The yield of BCB can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
N,N'-bis(4-chlorophenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-11-1-5-13(6-2-11)19-15(21)9-10-16(22)20-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHCKMGDHPFAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)

![3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2459333.png)

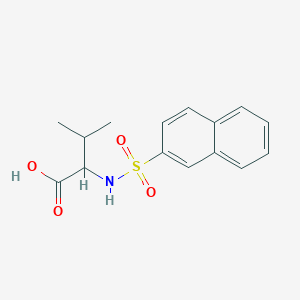

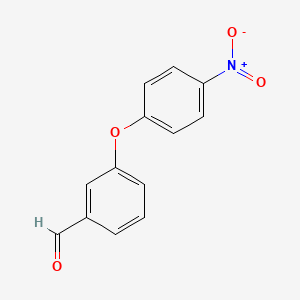
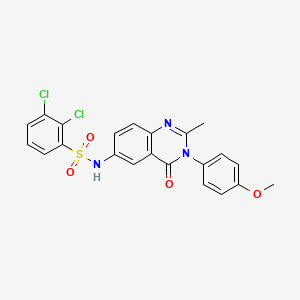
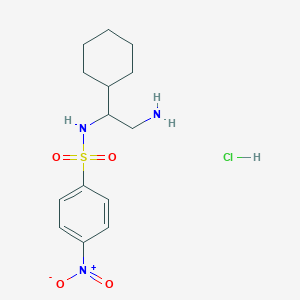
![methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate](/img/structure/B2459344.png)
![1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459348.png)

![N-(6-Methoxy-1,3-benzothiazol-2-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2459350.png)
